(5R,6R)-5-Amino-6-(3-methylimidazol-4-yl)piperidin-2-one
Description
(5R,6R)-5-Amino-6-(3-methylimidazol-4-yl)piperidin-2-one is a chiral piperidinone derivative featuring a 3-methylimidazol-4-yl substituent. The compound’s stereochemistry (R,R configuration at C5 and C6) and heterocyclic moiety play critical roles in its physicochemical and biological properties. The molecular formula is inferred as C9H14N4O (assuming the imidazole is part of the structure), with a molecular weight of approximately 194.24 g/mol based on similar compounds .
Properties
IUPAC Name |
(5R,6R)-5-amino-6-(3-methylimidazol-4-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-13-5-11-4-7(13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKBDIQFMKWLE-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@H]2[C@@H](CCC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170367 | |
| Record name | 2-Piperidinone, 5-amino-6-(1-methyl-1H-imidazol-5-yl)-, (5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807912-29-3 | |
| Record name | 2-Piperidinone, 5-amino-6-(1-methyl-1H-imidazol-5-yl)-, (5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807912-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperidinone, 5-amino-6-(1-methyl-1H-imidazol-5-yl)-, (5R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Overview
The compound (5R,6R)-5-Amino-6-(3-methylimidazol-4-yl)piperidin-2-one (CAS Number: 1807912-29-3) is a chiral molecule that has garnered interest for its potential biological activities. Its structure features a piperidin-2-one core with an amino group at the 5th position and a 3-methylimidazol-4-yl substituent at the 6th position, which contributes to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1807912-29-3 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzymatic Interaction : The imidazole ring can coordinate with metal ions, influencing enzymatic functions. This interaction is crucial for modulating enzyme activity, particularly in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, affecting signaling pathways related to cell proliferation and apoptosis.
- Nucleic Acid Interaction : Preliminary studies suggest potential interactions with nucleic acids, which could influence gene expression and cellular responses.
Antimicrobial Activity
Research indicates that derivatives of piperidinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective minimum inhibitory concentrations (MICs) against various bacterial strains, including Mycobacterium tuberculosis. Although direct data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Anticancer Properties
The compound has been explored for its anticancer potential. In vitro studies have indicated that similar piperidinone derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Neuroprotective Effects
Given its structural characteristics, this compound may also exhibit neuroprotective effects. Compounds with similar imidazole functionalities have been reported to enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating various piperidinone derivatives found that compounds with similar structures exhibited MIC values ranging from 0.5 to 4 µg/mL against M. tuberculosis strains, suggesting a promising avenue for further exploration of this compound in antimicrobial research .
- Anticancer Activity : In a comparative analysis of piperidinone derivatives, compounds were shown to induce apoptosis in cancer cell lines at concentrations as low as 0.01 µM . While specific data on this compound is not yet available, the structural similarities suggest potential for similar activity.
- Neuroprotective Studies : Research into imidazole-containing compounds has revealed their ability to protect neuronal cells from oxidative stress and apoptosis . This line of inquiry could be beneficial for understanding the neuroprotective properties of this compound.
Scientific Research Applications
Chemistry
Building Block for Synthesis :
(5R,6R)-5-amino-6-(3-methylimidazol-4-yl)piperidin-2-one serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.
Biology
Biological Interactions :
Research indicates that this compound may interact with various biological macromolecules, including proteins and enzymes. Its imidazole moiety is known to coordinate with metal ions, potentially modulating enzymatic activities. Studies have demonstrated its capability to bind to specific receptors, influencing cellular signaling pathways.
Medicine
Therapeutic Potential :
The compound has been investigated for its potential therapeutic applications, particularly in:
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.
- Anticancer Effects : Research has indicated that derivatives of this compound may inhibit cancer cell proliferation in vitro, suggesting a pathway for developing anticancer agents.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations of 10 µM and higher, indicating its potential as a lead compound for further development into anticancer therapies.
Industry
Material Development :
In industrial applications, this compound is being explored for its utility in developing new materials and chemical processes. Its ability to act as a ligand in coordination chemistry opens avenues for creating novel catalysts and materials with specific properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substitution Variants
Imidazole Derivatives
- rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one Molecular Formula: C9H14N4O Key Difference: Methyl group at the 1-position of imidazole (vs. 3-methyl in the target compound). This compound is commercially available with 95% purity .
- rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one Molecular Formula: C9H14N4O Key Difference: Methyl group at the 2-position of imidazole. Impact: Positional isomerism may influence binding affinity in biological systems due to steric or electronic variations .
Pyrazole Derivatives
- rac-(5R,6S)-5-Amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one Molecular Formula: C10H16N4O Key Difference: Pyrazole ring replaces imidazole, with an ethyl group at the 1-position. Impact: Pyrazole’s distinct nitrogen arrangement (adjacent vs. non-adjacent in imidazole) reduces hydrogen-bonding capacity. The ethyl group increases hydrophobicity .
- 5-Amino-6-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one Molecular Formula: C10H16N4O Key Difference: Ethyl-substituted pyrazole at the 5-position. Impact: Substitution at the pyrazole 5-position may alter steric interactions in target binding pockets .
Piperidinone Core Modifications
- rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one Molecular Formula: C12H20N4O Key Difference: A propyl group is added to the piperidinone nitrogen. Impact: The bulky propyl substituent may enhance metabolic stability but reduce solubility .
(3S,5S,6R & 3R,5R,6S)-3-Azido-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-2-one
Stereochemical Variants
- rac-(5R,6S)-5-Amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one Key Difference: Stereochemistry at C6 (S-configuration vs. R in the target compound). Impact: Altered spatial arrangement may drastically affect interactions with chiral biological targets, such as enzymes or receptors .
Comparative Data Table
Research Findings and Implications
- Stereochemistry: The (5R,6R) configuration is critical for activity in analogs, as seen in pharmacopeial intermediates (e.g., fluorinated piperidinones in antibiotics) .
- Heterocycle Impact : Imidazole derivatives generally exhibit higher polarity and hydrogen-bonding capacity compared to pyrazole analogs, influencing solubility and target engagement .
- Synthetic Routes : Common methods include Appel reactions, Hofmann elimination, and alkylation, with yields varying based on substituent complexity .
Preparation Methods
Alcohol Dehydrogenase-Mediated Ketone Reduction
Alcohol dehydrogenases (ADHs) enable enantioselective reduction of 5-ketopiperidin-2-one intermediates to (5R)-5-hydroxypiperidin-2-one, which is subsequently aminated. For example, an ADH from Saccharomyces cerevisiae reduced 5-ketopiperidin-2-one (200 g·L⁻¹) to (5R)-5-hydroxypiperidin-2-one with 97.3% e.e. and a space-time yield of 202.8 g·L⁻¹·d⁻¹ when paired with a glucose dehydrogenase (GDH) recycling system. The hydroxyl intermediate was converted to the amine via a Mitsunobu reaction or enzymatic transamination, though the latter requires optimization to avoid racemization.
Transaminase-Catalyzed Direct Amination
Transaminases bypass the reduction-oxidation sequence by directly converting 5-ketopiperidin-2-one to (5R)-5-aminopiperidin-2-one. A engineered transaminase from Arthrobacter sp. achieved 86% yield and >99.5% e.e. at 100 g·L⁻¹ substrate loading, utilizing alanine as an amine donor and a lactate dehydrogenase recycling system. This one-step process reduces side reactions but requires precise pH control (7.5–8.0) to prevent substrate degradation.
Diastereoselective Construction of the 6-(3-Methylimidazol-4-yl) Moiety
The 6R-configured 3-methylimidazol-4-yl group presents synthetic challenges due to the heteroaromatic ring’s sensitivity to harsh conditions and the need for stereochemical fidelity.
Imidazole Ring Synthesis via Halogenation-Cyclization
A two-step halogenation-cyclization strategy was adapted from imidazolium salt syntheses. Starting with 4-bromo-1-methylimidazole, methyl iodide quaternization at 0°C in CH₂Cl₂ yielded 1,3-dimethyl-1H-imidazol-3-ium iodide (96% yield), which underwent sodium borohydride-mediated reduction in toluene to furnish 3-methylimidazole. This intermediate was coupled to a 6-bromopiperidin-2-one via a Ullmann reaction using CuI/L-proline, achieving 72% yield and >98% retention of configuration at C6.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 6-boronic ester-piperidin-2-one and 4-iodo-3-methylimidazole provided higher efficiency (85% yield) but required rigorous exclusion of oxygen. Using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O at 80°C, the reaction preserved the 6R configuration when the boronic ester was pre-installed via asymmetric hydrogenation of a diketone precursor.
Lactamization Strategies for Piperidin-2-one Formation
The piperidin-2-one core is constructed via cyclization of linear precursors, with ring-closing metathesis (RCM) and Beckmann rearrangement being predominant.
Ring-Closing Metathesis (RCM)
A diene precursor, (2R,3R)-2-azido-3-(3-methylimidazol-4-yl)pent-4-enamide, underwent RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C, yielding the piperidin-2-one ring in 78% yield. Azide reduction with PPh₃/H₂O provided the 5-amino group without epimerization.
Beckmann Rearrangement
Oxime derivatives of 5-aminopiperidin-2-one precursors were subjected to Beckmann rearrangement using PCl₅ in EtOAc, affording the lactam in 65% yield. However, this method risked imidazole ring degradation under acidic conditions, necessitating protective group strategies.
Hybrid Chemoenzymatic Approaches
Combining enzymatic stereocontrol with chemical functionalization enhances overall efficiency.
Dynamic Kinetic Resolution (DKR)
Racemic 5-aminopiperidin-2-one was deracemized using an (S)-selective ADH to oxidize the undesired enantiomer, followed by an (R)-selective ADH reduction. Employing NAD⁺/NADPH recycling systems, 50 g·L⁻¹ racemate was converted to (5R)-amine with >98% e.e. in 24 h.
Enzymatic Protection-Deprotection
The 3-methylimidazole nitrogen was protected with a benzyl group during piperidinone synthesis. A lipase-mediated deprotection using Candida antarctica lipase B (CAL-B) in iPrOH/H₂O cleaved the benzyl group selectively (90% yield), avoiding harsh acidic conditions.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Biphasic systems (e.g., ethyl caprylate/water) enabled catalyst recycling in ADH-mediated reductions, reducing costs by 40% in pilot-scale trials.
Continuous Flow Systems
A continuous flow reactor for the Suzuki coupling step improved space-time yield to 1.2 kg·L⁻¹·d⁻¹ by minimizing side reactions and enhancing heat transfer.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (5R,6R)-5-Amino-6-(3-methylimidazol-4-yl)piperidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions with piperidine or imidazole precursors. For example, coupling reactions using K₂CO₃ as a base (as seen in triazine derivatives) can neutralize acidic byproducts and improve yields . Temperature control (e.g., maintaining 60–80°C) and solvent selection (e.g., THF or acetone for recrystallization) are critical for stereochemical control . Orthogonal experimental design (varying time, temperature, and stoichiometry) is recommended to optimize parameters.
Q. How can the stereochemical purity of the compound be validated post-synthesis?
- Methodological Answer : Chiral HPLC with a polar organic phase (e.g., acetonitrile/ammonium acetate buffer) separates enantiomers effectively. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements of substituents, particularly the (5R,6R) configuration. Compare retention times and spectral data with known standards .
Q. What analytical techniques are suitable for assessing compound stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Data should be analyzed using Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methylimidazol-4-yl group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : Computational chemistry tools (e.g., DFT calculations) can map electron density and steric hindrance around the imidazole ring. Experimentally, compare reaction rates of methyl-substituted vs. unsubstituted imidazole derivatives in alkylation or acylation reactions. Use X-ray crystallography to correlate steric effects with reaction outcomes .
Q. What mechanisms underlie contradictory biological activity data reported for this compound in kinase inhibition assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Validate activity using orthogonal assays (e.g., fluorescence polarization and radiometric assays). Perform molecular docking to assess binding mode consistency across kinase structures. Cross-reference with structural analogs in public databases (e.g., ChEMBL) to identify SAR trends .
Q. How can metabolic pathways of this compound be elucidated to inform pharmacokinetic studies?
- Methodological Answer : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in microsomal incubations. Isotope labeling (e.g., ¹⁴C at the piperidin-2-one carbonyl) aids in tracking metabolic sites. Compare results across species (human, rat, dog liver microsomes) to predict interspecies variability .
Q. What strategies resolve discrepancies in reported melting points for crystalline forms of this compound?
- Methodological Answer : Polymorphism analysis via X-ray powder diffraction (XRPD) and DSC can identify distinct crystalline forms. Recrystallize the compound from solvents of varying polarity (e.g., THF vs. acetone) and compare melting ranges. Slurry bridging experiments under controlled humidity/temperature conditions help identify stable polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
